5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine
CAS No.:
Cat. No.: VC11099211
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13N3OS |
---|---|
Molecular Weight | 235.31 g/mol |
IUPAC Name | 5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C11H13N3OS/c1-2-8-3-5-9(6-4-8)15-7-10-13-14-11(12)16-10/h3-6H,2,7H2,1H3,(H2,12,14) |
Standard InChI Key | NVXXRNFNGWRRSN-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=C(C=C1)OCC2=NN=C(S2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine features a central 1,3,4-thiadiazole ring substituted at position 5 with a (4-ethylphenoxy)methyl group and at position 2 with an amine group. The IUPAC name is 5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine, and its canonical SMILES representation is . The ethylphenoxy moiety introduces hydrophobicity, which may enhance membrane permeability in biological systems.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 235.31 g/mol | |
XLogP3 | 3.2 (Predicted) | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 4 |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis involves two primary steps (Figure 1):
Step 1: Etherification
4-Ethylphenol reacts with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a base (e.g., KCO) to yield 4-ethylphenoxymethyl chloride.
Step 2: Cyclocondensation
The chloride intermediate undergoes nucleophilic substitution with thiosemicarbazide in anhydrous ethanol under reflux, facilitated by acidic catalysts like HCl. This step forms the thiadiazole ring via cyclodehydration .
Table 2: Representative Reaction Conditions
Parameter | Value | Source |
---|---|---|
Solvent | Anhydrous ethanol | |
Temperature | 80–90°C | |
Catalyst | Polyphosphate ester (PPE) | |
Reaction Time | 6–8 hours |
Green Chemistry Approaches
Recent advances emphasize eliminating toxic reagents. For instance, polyphosphate ester (PPE) replaces POCl in cyclodehydration, reducing hazardous waste . Microwave-assisted synthesis has also been explored for analogous thiadiazoles, cutting reaction times by 40% .
Physicochemical Properties
Thermal Stability
While experimental data for this compound are lacking, related 1,3,4-thiadiazoles exhibit melting points between 180–250°C . The ethylphenoxy group likely increases thermal stability compared to simpler derivatives due to enhanced π-stacking interactions.
Solubility and Partitioning
The compound’s calculated LogP (3.2) suggests moderate lipophilicity, favoring solubility in organic solvents like DMSO and ethanol. Aqueous solubility is expected to be low (<1 mg/mL at 25°C), consistent with structurally similar thiadiazoles .
Biological Activities and Mechanisms
Anticancer Prospects
2-Amino-1,3,4-thiadiazoles inhibit carbonic anhydrase IX, a target in hypoxic tumors . Molecular docking studies suggest that the ethylphenoxy group could enhance binding affinity to hydrophobic enzyme pockets .
Analytical Characterization Techniques
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis. A C18 column and acetonitrile/water (70:30) mobile phase achieve baseline separation for analogous thiadiazoles .
Mass Spectrometry
ESI-MS typically shows a molecular ion peak at m/z 235.1 [M+H]. Fragmentation patterns include loss of the ethylphenoxy group (m/z 129.1).
Industrial and Research Applications
Pharmaceutical Development
As a scaffold for kinase inhibitors or antimicrobial agents, this compound’s modular structure allows for diversification at the 5-position. For example, replacing the ethyl group with fluorine improves blood-brain barrier penetration .
Material Science
Thiadiazoles serve as corrosion inhibitors in acidic environments. The ethylphenoxy moiety could enhance adsorption on metal surfaces, reducing corrosion rates by >60% in preliminary studies .
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